7-Ethoxy-4-methylcoumarin
Overview
Description
7-ethoxy-4-Methylcoumarin: (CAS Number: 87-05-8) is a fluorophore belonging to the coumarin family. It exhibits interesting properties due to its aromatic structure and functional groups. The compound’s chemical formula is C12H12O3 , with a molecular weight of 204.228 g/mol. It is a rare and unique chemical that has found applications in various scientific fields .
Biochemical Analysis
Biochemical Properties
7-Ethoxy-4-methylcoumarin is a substrate for mammalian cytochromes P450 1A1, 2B4, and 2B6 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .
Cellular Effects
The cellular effects of this compound are primarily related to its interactions with cytochrome P450 enzymes
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate for cytochrome P450 enzymes . These enzymes catalyze the oxidation of organic substances, and this compound can be metabolized by these enzymes .
Dosage Effects in Animal Models
While there is evidence that this compound can improve symptoms in animal models of Parkinson’s disease
Metabolic Pathways
This compound is metabolized by cytochrome P450 enzymes, which are part of a major metabolic pathway in the liver . These enzymes are involved in the metabolism of a wide variety of substances, including drugs and other xenobiotics .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with cytochrome P450 enzymes . These enzymes are located in the endoplasmic reticulum of cells .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 7-ethoxy-4-Methylcoumarin. One common method involves the reaction of 4-methylcoumarin with ethyl bromide or ethyl iodide in the presence of a base (such as potassium carbonate) to yield the desired product. The reaction proceeds through an etherification process, resulting in the formation of the ethoxy group at the 7-position of the coumarin ring.
Reaction Conditions: The reaction conditions typically involve refluxing the reactants in an appropriate solvent (such as acetone or ethanol) for several hours. The resulting product can be purified by recrystallization or column chromatography.
Industrial Production Methods: While this compound is not commonly produced on an industrial scale, it is available from specialized chemical suppliers for research purposes. industrial-scale production methods are limited due to its rarity and specific applications.
Chemical Reactions Analysis
Reactivity: 7-ethoxy-4-Methylcoumarin is susceptible to various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can be employed.
Substitution: Alkyl halides or other nucleophiles can replace the ethoxy group.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction produces the corresponding alcohol.
Scientific Research Applications
Mechanism of Action
The exact mechanism by which 7-ethoxy-4-Methylcoumarin exerts its effects is not fully elucidated. its fluorescence properties make it useful for studying enzyme activity and drug interactions. It likely interacts with specific molecular targets and pathways within cells.
Comparison with Similar Compounds
While 7-ethoxy-4-Methylcoumarin is unique due to its ethoxy substitution at the 7-position, other coumarin derivatives exist. Some similar compounds include 4-Methylcoumarin, 7-Hydroxy-4-Methylcoumarin, and 7-Ethyl-4-Methylcoumarin.
Properties
IUPAC Name |
7-ethoxy-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRISXMDKXBVRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058953 | |
Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
350.00 to 352.00 °C. @ 760.00 mm Hg | |
Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-05-8 | |
Record name | 7-Ethoxy-4-methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methyl-7-ethoxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethoxy-4-methylcoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60561 | |
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Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-ethoxy-4-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 7-ETHOXY-4-METHYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLV1S0NNZH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 °C | |
Record name | 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 7-ethoxy-4-methylcoumarin?
A1: this compound is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol [, ]. Its structure features a coumarin core with an ethoxy group at the 7th position and a methyl group at the 4th position.
Q2: How is this compound detected and quantified in various matrices?
A2: Several analytical techniques have been employed for the detection and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with UV-vis absorbance detection is a common method used for analyzing this compound in complex mixtures, such as urine and plant extracts [, ]. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for analyzing this compound in cigarette samples after extraction and purification steps [].
Q3: Can you elaborate on the fluorescence properties of this compound and their applications?
A3: this compound exhibits fluorescence, meaning it emits light upon excitation. This property is sensitive to its surrounding environment, making it useful in various applications. For instance, researchers have studied its fluorescence behavior in the presence of ionic micelles like sodium dodecyl sulfate (SDS) and hexadecyltrimethylammonium chloride (HDTC) to understand its solubilization characteristics []. Additionally, the impact of inorganic salts on the fluorescence of this compound in SDS micellar solutions has been investigated, revealing insights into quenching mechanisms influenced by electrostatic forces and electron transfer reactions [].
Q4: Has this compound been found in natural sources, and if so, what are its potential biological activities?
A4: Yes, this compound has been identified in wild Piquin chili (Capsicum annuum var. Glabriusculum) []. Intriguingly, research suggests that this compound acts as a dopamine D2 receptor agonist []. This interaction with the dopaminergic system holds promise for potential therapeutic applications, particularly in addressing conditions like Parkinson's disease.
Q5: Are there any known metabolic pathways involving this compound?
A5: While specific metabolic pathways for this compound haven't been extensively detailed in the provided research, its structural similarity to coumarin suggests it might be metabolized by cytochrome P450 enzymes, particularly CYP2A5, which is known as coumarin 7-hydroxylase []. This enzyme is responsible for hydroxylating coumarin at the 7th position, and similar activity could be anticipated with this compound.
Q6: Is there evidence of this compound being a metabolite of other compounds?
A6: Yes, this compound is documented as a urinary metabolite of methoxypsoralens, compounds found in certain Umbelliferae medicines []. This suggests that the human body can metabolize methoxypsoralens, leading to the formation of this compound, which is then excreted in urine.
Q7: Have any studies investigated the thermodynamic properties of this compound?
A7: Yes, researchers have determined the standard molar enthalpies of formation in the crystalline phase for this compound []. This information provides insights into the energy changes associated with its formation and is crucial for understanding its stability and potential reactions.
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